N-(1H-benzo[d]imidazol-2-yl)-6-methoxypyrimidine-4-carboxamide
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Overview
Description
N-(1H-benzo[d]imidazol-2-yl)-6-methoxypyrimidine-4-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is commonly referred to as BMN-673 or Talazoparib, and it belongs to the class of poly (ADP-ribose) polymerase (PARP) inhibitors.
Scientific Research Applications
Antimicrobial and Antituberculosis Applications
Compounds structurally related to "N-(1H-benzo[d]imidazol-2-yl)-6-methoxypyrimidine-4-carboxamide" have been studied for their antimycobacterial properties. For example, a study on the structural characterization and antimycobacterial evaluation of a benzimidazole analogue of the antituberculosis clinical drug candidate TBA-7371 highlights the potential of these compounds in addressing tuberculosis. The compound displayed antimycobacterial testing confirmed in vitro activity against Mycobacterium smegmatis, although no growth inhibition of Mycobacterium abscessus was found, suggesting selective antimycobacterial effects (Richter et al., 2022).
Synthetic Methodology and Structural Analysis
The synthesis and structural analysis of related compounds have been documented, contributing to the understanding of their chemical properties and potential applications. For instance, "Methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate" was investigated for its crystal and molecular structures, providing insights into its synthesis process and structural features. This research aids in the development of new compounds with potential scientific and pharmaceutical applications (Richter et al., 2023).
Mechanism of Action
Target of Action
N-(1H-benzo[d]imidazol-2-yl)-6-methoxypyrimidine-4-carboxamide is a compound that contains an imidazole moiety . Imidazole derivatives have been known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, and antidiabetic properties Imidazole derivatives have been reported to inhibit the cyclin-dependent kinase-8 (ck1δ) in tumor cell lines .
Mode of Action
It’s known that imidazole derivatives can bind to the active site of their target proteins, such as ck1δ, leading to inhibition of the protein’s function . This interaction can result in changes in cellular processes, potentially leading to the observed biological effects .
Biochemical Pathways
Imidazole derivatives have been reported to inhibit ck1δ, a kinase involved in various cellular processes such as wnt signaling, dna damage response, cell cycle progression, apoptosis, and chromosome segregation . Therefore, it’s plausible that this compound may affect these pathways.
Pharmacokinetics
Imidazole is known to be highly soluble in water and other polar solvents , which could potentially influence its bioavailability.
Result of Action
Imidazole derivatives have been reported to exhibit significant antimicrobial activity and cytotoxicity against certain tumor cell lines . For instance, they were found to be potent in inhibiting the growth of the HCT116 cell line .
Properties
IUPAC Name |
N-(1H-benzimidazol-2-yl)-6-methoxypyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N5O2/c1-20-11-6-10(14-7-15-11)12(19)18-13-16-8-4-2-3-5-9(8)17-13/h2-7H,1H3,(H2,16,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVMUSBWQODZJOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC(=C1)C(=O)NC2=NC3=CC=CC=C3N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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